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Compound of Interest

Compound Name:
Methyl 4-(bromomethyl)-2-

hydroxybenzoate

CAS No.: 83908-06-9

Cat. No.: B3156851

Get Quote

To understand the target molecule, it is crucial to first identify its key structural relatives.

1.1. The Precursor: Methyl 2-hydroxy-4-methylbenzoate

This compound is the logical starting material for the synthesis of the target molecule.

Synonyms: Methyl 4-methylsalicylate[1]

CAS Number: 57556-31-7[1]

Molecular Formula: C₉H₁₀O₃[1]

Molecular Weight: 166.17 g/mol [1]

1.2. The Structural Analog: Methyl 4-(bromomethyl)benzoate

This widely used intermediate shares the key bromomethylbenzoyl scaffold, but lacks the 2-

hydroxy group. Its chemistry provides valuable insights into the potential applications of our

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3156851#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxy-2-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxy-2-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxy-2-methylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-hydroxy-2-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3156851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


target molecule.

Synonyms: 4-(Bromomethyl)benzoic acid methyl ester, 4-(Carbomethoxy)benzyl bromide, 4-

(Methoxycarbonyl)benzyl bromide, Methyl p-(Bromomethyl)benzoate[2][3]

CAS Number: 2417-72-3[2][4]

Molecular Formula: C₉H₉BrO₂[2][4]

Molecular Weight: 229.07 g/mol [2][4]

Part 2: Physicochemical Properties
The following table summarizes the known properties of the precursor and the structural

analog, which can be used to predict the properties of "methyl 2-hydroxy-4-

(bromomethyl)benzoate".
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Property
Methyl 2-hydroxy-
4-methylbenzoate

Methyl 4-
(bromomethyl)benz
oate

Predicted: Methyl
2-hydroxy-4-
(bromomethyl)benz
oate

Molecular Formula C₉H₁₀O₃[1] C₉H₉BrO₂[2][4] C₉H₉BrO₃

Molecular Weight 166.17 g/mol [1] 229.07 g/mol [2][4] ~245.07 g/mol

Appearance Data not available
White to off-white

solid

Likely a solid at room

temperature

Melting Point Data not available 57-58 °C

Expected to be higher

than the analog due to

the hydroxyl group

allowing for hydrogen

bonding.

Boiling Point Data not available
130-135 °C at 2

mmHg

Likely higher than the

analog due to

increased molecular

weight and hydrogen

bonding.

Solubility Data not available

Insoluble in water,

soluble in organic

solvents like CCl₄[5]

Expected to have low

water solubility but

good solubility in polar

organic solvents.

Part 3: Synthesis and Reaction Mechanisms
A plausible synthetic route to obtain methyl 2-hydroxy-4-(bromomethyl)benzoate would involve

a two-step process starting from 2-hydroxy-4-methylbenzoic acid.

3.1. Step 1: Fischer Esterification

The first step is the esterification of the carboxylic acid group of 2-hydroxy-4-methylbenzoic

acid using methanol in the presence of an acid catalyst, typically sulfuric acid.
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2-hydroxy-4-methylbenzoic acid

Methyl 2-hydroxy-4-methylbenzoate

+ Methanol

Methanol (CH3OH)

H2SO4 (catalyst)

Reflux

Water (H2O)- H2O

Click to download full resolution via product page

Caption: Fischer Esterification of 2-hydroxy-4-methylbenzoic acid.

3.2. Step 2: Benzylic Bromination

The second step involves the free-radical bromination of the benzylic methyl group of methyl 2-

hydroxy-4-methylbenzoate. N-Bromosuccinimide (NBS) is the reagent of choice for this

transformation, typically with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl

peroxide (BPO) and a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[5]

Methyl 2-hydroxy-4-methylbenzoate

Methyl 2-hydroxy-4-(bromomethyl)benzoate

+ NBS

N-Bromosuccinimide (NBS)

AIBN (initiator)

Reflux in CCl4

Succinimide- Succinimide

Click to download full resolution via product page

Caption: Free-Radical Bromination of the Benzylic Methyl Group.
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Part 4: Applications in Research and Drug
Development
While specific applications for methyl 2-hydroxy-4-(bromomethyl)benzoate are not

documented, the reactivity of the bromomethyl group in its structural analog, methyl 4-

(bromomethyl)benzoate, points to its significant potential as a versatile intermediate in organic

synthesis and medicinal chemistry.

4.1. Intermediate in Organic Synthesis

Methyl 4-(bromomethyl)benzoate is a key building block for introducing a methyl benzoate

moiety onto other molecules.[5] It is widely used in the synthesis of dendritic polymers, cage

compounds, and fullerenes.[5]

4.2. Role in Drug Discovery

The bromomethyl group is a reactive handle that allows for the covalent attachment of the

molecule to other chemical entities. This is a common strategy in the development of:

Linkers for Solid-Phase Synthesis: The related compound, 4-(bromomethyl)benzoic acid, is a

precursor for Wang-type resins, which are fundamental supports in combinatorial chemistry

and the solid-phase synthesis of small molecule libraries for high-throughput screening.[6]

Pharmaceutical Ingredients: Methyl 4-(bromomethyl)benzoate is used in the preparation of

potential anti-HIV agents and as a catalyst in the synthesis of aldose reductase inhibitors.[3]

It is also an intermediate in the synthesis of the antihypertensive drug Eprosartan Mesylate.

[2]

The presence of the 2-hydroxy group in our target molecule adds another layer of functionality,

allowing for further modifications such as etherification, which is a common tactic in drug

design to alter a compound's solubility, lipophilicity, and ability to bind to its target.

Part 5: Experimental Protocols
The following is a generalized, field-proven protocol for the synthesis of a

bromomethylbenzoate derivative, which can be adapted for the synthesis of methyl 2-hydroxy-

4-(bromomethyl)benzoate.
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Synthesis of Methyl 4-(bromomethyl)benzoate from Methyl 4-methylbenzoate[5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride (CCl₄).

Addition of Reagents: Add N-bromosuccinimide (NBS) (0.9 equivalents) and a catalytic

amount of azobisisobutyronitrile (AIBN) (e.g., 0.03 equivalents) to the solution.

Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and maintain for 4-7

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. The

succinimide byproduct will precipitate and can be removed by filtration.

Purification: The filtrate is concentrated under reduced pressure to yield the crude product,

which can then be purified by recrystallization or silica gel column chromatography to afford

pure methyl 4-(bromomethyl)benzoate.

Part 6: Spectroscopic Characterization
The identity and purity of the synthesized "methyl 2-hydroxy-4-(bromomethyl)benzoate" would

be confirmed using standard spectroscopic techniques. The expected key signals are inferred

from the known spectra of related compounds.

¹H NMR: The spectrum would be expected to show a characteristic singlet for the benzylic

protons (CH₂Br) around 4.5 ppm, a singlet for the methyl ester protons (OCH₃) around 3.9

ppm, and distinct signals for the aromatic protons.

¹³C NMR: The spectrum would show a peak for the benzylic carbon (CH₂Br) around 32 ppm,

the ester carbonyl carbon around 166 ppm, and the aromatic carbons at their characteristic

shifts.

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from

the hydroxyl group around 3200 cm⁻¹, a strong C=O stretch from the ester carbonyl group

around 1700 cm⁻¹, and C-Br stretching vibrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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